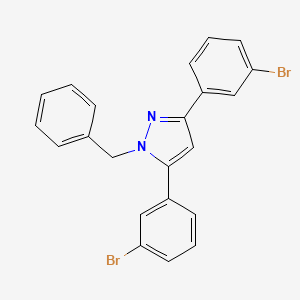![molecular formula C15H23N5OS B10917997 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10917997.png)
6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with ethyl acetoacetate, followed by cyclization with thiourea to form the pyrazolo[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the piperidinoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The piperidinoethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of the rings.
Uniqueness
6-ETHYL-1-METHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinoethylsulfanyl group enhances its solubility and bioavailability, making it a promising candidate for further development .
Properties
Molecular Formula |
C15H23N5OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-ethyl-1-methyl-5-(2-piperidin-1-ylethylsulfanyl)pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H23N5OS/c1-3-20-14(21)13-12(11-16-18(13)2)17-15(20)22-10-9-19-7-5-4-6-8-19/h11H,3-10H2,1-2H3 |
InChI Key |
UKWRNSUDDSMQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=NN2C)N=C1SCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917919.png)
![N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917924.png)
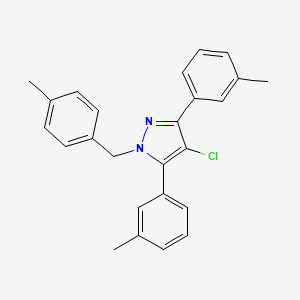
![N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10917940.png)
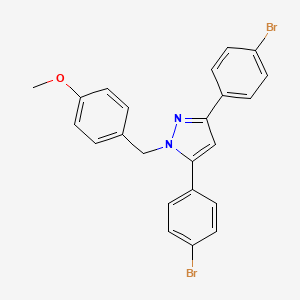
![ethyl [3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]acetate](/img/structure/B10917951.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10917955.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917956.png)
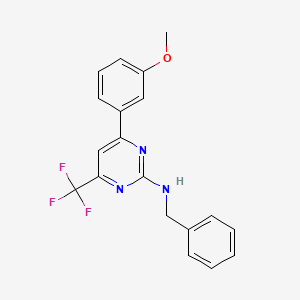
![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10917975.png)
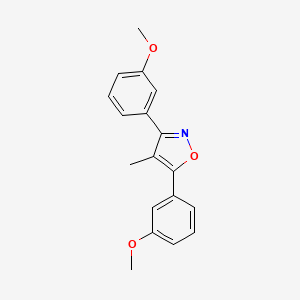
![1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917987.png)
